5-(Benzyloxy)-4-chloropyrimidine

Description

BenchChem offers high-quality 5-(Benzyloxy)-4-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-4-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

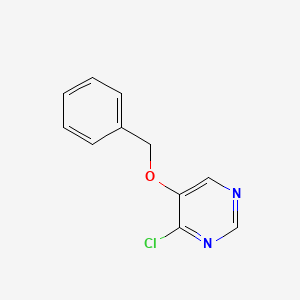

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJCZULJHDCPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544870 | |

| Record name | 5-(Benzyloxy)-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91063-23-9 | |

| Record name | 5-(Benzyloxy)-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Benzyloxy)-4-chloropyrimidine (CAS Number: 91063-23-9)

A Core Intermediate for Advanced Drug Discovery

Introduction

5-(Benzyloxy)-4-chloropyrimidine is a substituted pyrimidine derivative that serves as a crucial building block in the synthesis of complex heterocyclic molecules. Its unique structural features, namely the reactive chloropyrimidine core and the protective benzyloxy group, make it a versatile synthon for the development of novel therapeutic agents. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, found in a wide array of biologically active compounds, including antiviral, anticancer, and kinase inhibitors. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 5-(Benzyloxy)-4-chloropyrimidine, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 91063-23-9 | |

| Molecular Formula | C₁₁H₉ClN₂O | |

| Molecular Weight | 220.66 g/mol | |

| Physical State | Solid (predicted) | Based on related structures |

| Melting Point | Data not available | |

| Boiling Point | ~439.5 ± 30.0 °C (Predicted) | Based on 4-(Benzyloxy)-2-chloro-pyrimidin-5-ol |

| Density | ~1.384 ± 0.06 g/cm³ (Predicted) | Based on 4-(Benzyloxy)-2-chloro-pyrimidin-5-ol |

| Solubility | Soluble in common organic solvents such as chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate.[1] | General solubility of pyrimidine derivatives in organic solvents.[1] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere.[2] |

Synthesis and Reactivity

The synthesis of 5-(Benzyloxy)-4-chloropyrimidine typically involves the chlorination of a corresponding hydroxypyrimidine precursor. A general and widely applicable method for this transformation is the use of phosphoryl chloride (POCl₃), often in the presence of a base.[3][4]

The reactivity of 5-(Benzyloxy)-4-chloropyrimidine is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the presence of the electron-withdrawing chlorine atom. This makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of functional groups.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

The following protocol provides a general procedure for the nucleophilic aromatic substitution of 5-(Benzyloxy)-4-chloropyrimidine with a primary or secondary amine. This reaction is a common step in the synthesis of various kinase inhibitors and other biologically active molecules.

Materials:

-

5-(Benzyloxy)-4-chloropyrimidine

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Tetrahydrofuran (THF))

-

Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the amine (1.0 - 1.2 eq) to the solution.

-

Add the base (1.5 - 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-(benzyloxy)pyrimidin-4-amine.

Causality Behind Experimental Choices:

-

Anhydrous Solvent and Inert Atmosphere: These precautions are taken to prevent the reaction of the starting material and any strong bases with water or oxygen, which could lead to unwanted side products.

-

Base: The base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic base, which is advantageous as it will not compete with the amine nucleophile.

-

Monitoring the Reaction: TLC or LC-MS is crucial for determining the optimal reaction time and ensuring the complete consumption of the starting material, which simplifies purification.

Applications in Drug Discovery

The 5-(benzyloxy)-4-chloropyrimidine scaffold is a key component in the synthesis of a variety of compounds with therapeutic potential. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected in a later synthetic step, or it can be an integral part of the final molecule, contributing to its binding affinity for a biological target. The reactive chlorine at the C4 position allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Spectral Data Interpretation (Predicted)

While experimental spectra for 5-(Benzyloxy)-4-chloropyrimidine are not widely published, the following predictions can be made based on the analysis of structurally similar compounds, such as 4-(benzyloxy)-6-chloro-5-nitropyrimidine.[1]

¹H NMR:

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.3-7.5 ppm, corresponding to the five protons of the benzyl group.

-

Methylene Protons (-CH₂-): A singlet around δ 5.4-5.6 ppm.

-

Pyrimidine Protons: A singlet for the proton at the C2 position and a singlet for the proton at the C6 position of the pyrimidine ring, expected to be in the downfield region (δ 8.5-9.0 ppm).

¹³C NMR:

-

Pyrimidine Carbons: Resonances for the carbon atoms of the pyrimidine ring are expected in the range of δ 140-165 ppm. The carbon bearing the chlorine atom (C4) would be significantly deshielded.

-

Benzyloxy Group Carbons: The methylene carbon (-CH₂-) is anticipated to appear around δ 70-72 ppm. The aromatic carbons of the phenyl ring would show signals in the typical aromatic region of δ 127-136 ppm.

IR Spectroscopy:

-

Aromatic C-H Stretching: Bands around 3030-3100 cm⁻¹.

-

C=C and C=N Stretching (Aromatic Rings): Multiple bands in the region of 1400-1600 cm⁻¹.

-

C-O Stretching (Ether): A strong absorption band around 1250 cm⁻¹.

-

C-Cl Stretching: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Safety and Handling

As a chlorinated heterocyclic compound, 5-(Benzyloxy)-4-chloropyrimidine should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not universally available, the safety profile can be inferred from related chloropyrimidines.[6][7]

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[2]

-

-

Disposal:

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts are generated.

All handling of this compound should be performed in a well-ventilated fume hood.

Conclusion

References

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. 2023. Available from: [Link]

-

2,4,5-Trichloropyrimidine. PubChem. National Center for Biotechnology Information. Available from: [Link]

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. International Journal of Pharmacy and Technology. 2017.

- Process for the preparation of chloropyrimidines. Google Patents. 1996.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. 2020.

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available from: [Link]

- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Applicable Chemistry. 2016.

-

Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. 2023. Available from: [Link]

-

5-Chloropyrimidine. PubChem. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 3. 5-Chloropyrimidine | C4H3ClN2 | CID 12600384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 6. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 5-(Benzyloxy)-4-chloropyrimidine: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-(Benzyloxy)-4-chloropyrimidine

In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Among the diverse array of pyrimidine-based intermediates, 5-(Benzyloxy)-4-chloropyrimidine has emerged as a particularly valuable and versatile building block. Its strategic trifunctional nature—an electron-rich benzyloxy group, a reactive chloro leaving group, and the inherent electron-deficient pyrimidine core—offers a powerful platform for medicinal chemists to construct diverse molecular libraries targeting a range of critical biological pathways. This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of this pivotal molecule, grounded in established scientific principles and experimental data.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 5-(Benzyloxy)-4-chloropyrimidine is fundamental for its effective handling, storage, and deployment in synthetic strategies.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 91063-23-9 | |

| Molecular Formula | C₁₁H₉ClN₂O | [1] |

| Molecular Weight | 220.66 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 85-87 °C | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | |

| Storage | Store in an inert atmosphere at 2-8°C. |

Spectroscopic Data

The structural integrity of 5-(Benzyloxy)-4-chloropyrimidine is unequivocally confirmed by a combination of spectroscopic techniques. The following data provides a reference for the characterization of this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.64 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.

-

δ 8.35 (s, 1H): This singlet is assigned to the proton at the C6 position of the pyrimidine ring.

-

δ 7.45 - 7.30 (m, 5H): This multiplet represents the five protons of the phenyl ring of the benzyloxy group.

-

δ 5.30 (s, 2H): This singlet is characteristic of the methylene (-CH₂-) protons of the benzyloxy group.[3]

¹³C NMR (101 MHz, CDCl₃):

-

δ 161.26, 157.55, 151.84: Resonances corresponding to the carbon atoms of the pyrimidine ring.

-

δ 134.17: Chemical shift for the ipso-carbon of the phenyl ring.

-

δ 128.8, 128.5, 127.9: Signals for the ortho-, meta-, and para-carbons of the phenyl ring.

-

δ 72.0: Resonance for the methylene (-CH₂-) carbon of the benzyloxy group.[3][4]

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3050 cm⁻¹: C-H stretching of the aromatic rings.

-

~1570, 1480 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine and phenyl rings.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the benzyl ether.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

-

~750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

-

m/z 220.04 (M⁺): Molecular ion peak corresponding to the nominal mass of the compound.

-

m/z 91.05: A prominent fragment corresponding to the benzyl cation ([C₇H₇]⁺), a characteristic fragmentation pattern for benzyloxy derivatives.

Synthesis and Mechanistic Insights

The preparation of 5-(Benzyloxy)-4-chloropyrimidine is typically achieved through a robust and scalable two-step process commencing from the readily available 5-hydroxypyrimidine.

Synthetic Workflow

Caption: Synthetic pathway for 5-(Benzyloxy)-4-chloropyrimidine.

Step-by-Step Experimental Protocol: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine

Step 1: Synthesis of 5-(Benzyloxy)pyrimidine

-

Reaction Setup: To a solution of 5-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Addition of Reagent: Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine

-

Reaction Setup: Suspend 5-(benzyloxy)pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[5] Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Strategic Applications in Drug Design

The synthetic utility of 5-(Benzyloxy)-4-chloropyrimidine is primarily dictated by the reactivity of the chlorine atom at the C4 position, which serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group, such as chlorine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[4]

Sources

- 1. Buy 4-(Benzyloxy)-2-chloropyrimidin-5-ol | 885952-28-3 [smolecule.com]

- 2. 885952-28-3 CAS MSDS (4-BENZYLOXY-2-CHLORO-PYRIMIDIN-5-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. japsonline.com [japsonline.com]

An In-depth Technical Guide to 5-(Benzyloxy)-4-chloropyrimidine: A Core Scaffold in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive overview of 5-(benzyloxy)-4-chloropyrimidine, a pivotal heterocyclic intermediate in modern drug discovery. The document delineates its chemical structure, systematic nomenclature, and essential physicochemical properties. We offer expert insights into its synthesis, emphasizing the mechanistic underpinnings of key transformations. The guide's core focus is the compound's reactivity, particularly the strategic importance of nucleophilic aromatic substitution (SNAr) at the C4 position, a reaction class that has enabled the development of numerous targeted therapeutics. Detailed experimental protocols, safety and handling procedures, and expected spectroscopic signatures are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: The Pyrimidine Core in Modern Therapeutics

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural foundation of countless natural biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical development. They are particularly prominent in the field of oncology as kinase inhibitors, where the pyrimidine core often serves as a "hinge-binder," anchoring the drug molecule to the ATP-binding site of the target enzyme.[1][2]

Within this critical class of compounds, 5-(benzyloxy)-4-chloropyrimidine emerges as a versatile and highly valuable building block. Its structure is pre-functionalized with two key features: a labile chlorine atom at the 4-position, prime for substitution, and a benzyloxy group at the 5-position, which can modulate solubility, introduce steric bulk, or serve as a protected hydroxyl group for further modification. Understanding the chemistry and handling of this intermediate is therefore essential for scientists engaged in the synthesis of novel, biologically active agents.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific rigor. The structure of 5-(benzyloxy)-4-chloropyrimidine is defined by a central pyrimidine ring with specific substituents at the C4 and C5 positions.

Systematic IUPAC Name: 5-(Benzyloxy)-4-chloropyrimidine

The name is deconstructed as follows:

-

Pyrimidine: The parent six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

-

4-chloro: A chlorine atom is substituted at the 4th position of the ring.

-

5-(benzyloxy): A benzyloxy group (-OCH₂C₆H₅) is attached to the 5th position. The term "benzyloxy" itself describes a benzyl group (C₆H₅CH₂–) linked via an oxygen atom.

Visualizing the Structure

Caption: Chemical structure of 5-(Benzyloxy)-4-chloropyrimidine.

Core Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 91063-23-9 | [3] |

| Molecular Formula | C₁₁H₉ClN₂O | [3] |

| Molecular Weight | 220.66 g/mol | [3] |

| SMILES | ClC1=NC=NC=C1OCC2=CC=CC=C2 | [3] |

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use.

Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | Predicted based on similar structures. |

| Storage | Inert atmosphere, 2-8°C | [3] Recommended to prevent degradation. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO). Slightly soluble in water. | [4] Based on general properties of similar chlorinated heterocycles. |

GHS Hazard and Precautionary Statements

5-(Benzyloxy)-4-chloropyrimidine is classified as a hazardous substance and must be handled with appropriate precautions.[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Protocol:

-

Always handle this compound within a certified chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves tested for chemical resistance, and safety glasses or goggles.

-

Avoid generation of dust. If handling a powder, use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Synthesis and Mechanistic Insights

The synthesis of chloropyrimidines is a well-established field, typically involving the chlorination of a corresponding hydroxypyrimidine (or its more stable pyrimidinone tautomer).[6] The following represents a robust and mechanistically sound approach to the synthesis of 5-(benzyloxy)-4-chloropyrimidine.

The overall strategy involves two main stages:

-

Etherification: Introduction of the benzyloxy protecting group onto a suitable pyrimidine precursor.

-

Chlorination: Conversion of the hydroxyl/keto group at C4 into the target chloro-substituent.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Rationale

The critical transformation is the chlorination of the pyrimidinone intermediate with phosphoryl chloride (POCl₃). This is not a simple substitution; it is a dehydrative chlorination. The pyrimidinone tautomer first acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. Subsequent attack by a chloride ion (from POCl₃ itself or an added amine hydrochloride) at the C4 position, followed by elimination of the phosphate leaving group, rearomatizes the ring and yields the final 4-chloropyrimidine product. The use of heat is necessary to drive this reaction to completion.[6]

Self-Validating Experimental Protocol (Hypothetical)

This protocol is designed to be self-validating through in-process checks and clear endpoints.

Objective: To synthesize 5-(benzyloxy)-4-chloropyrimidine from 5-(benzyloxy)pyrimidin-4(3H)-one.

Materials:

-

5-(Benzyloxy)pyrimidin-4(3H)-one (1.0 eq)

-

Phosphoryl chloride (POCl₃, 5-10 eq, used as reagent and solvent)

-

Toluene (for co-evaporation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (with a gas outlet to a scrubber containing NaOH solution to neutralize HCl fumes) and a magnetic stirrer, add 5-(benzyloxy)pyrimidin-4(3H)-one.

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphoryl chloride (POCl₃) via a dropping funnel. The reaction is exothermic.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours.

-

In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Work-up - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a large beaker within a fume hood. This is a highly exothermic and gas-evolving step. Stir until all the ice has melted.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Work-up - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (until effervescence ceases, validating neutralization), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Add toluene and re-concentrate (co-evaporate) to remove any residual POCl₃.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield the pure product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 5-(benzyloxy)-4-chloropyrimidine is dominated by the reactivity of the C4-Cl bond. The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This deficiency makes the ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr).

The chlorine atom at C4 is particularly activated towards displacement because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the adjacent ring nitrogen at position 3. This reactivity is the cornerstone of its use as a molecular scaffold.

General Reaction: Nucleophilic Aromatic Substitution (SNAr)

Caption: General SNAr reaction at the C4 position.

Causality in Experimental Choices

-

Choice of Nucleophile: Amines, thiols, and alcohols are commonly used. Amines are particularly prevalent in drug synthesis, forming key aminopyrimidine scaffolds found in many kinase inhibitors.[2][7]

-

Choice of Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate, is often required. Its purpose is to neutralize the HCl generated during the substitution, driving the reaction to completion without competing with the primary nucleophile.

-

Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate.

Application in Drug Development: This scaffold is a direct precursor to compounds targeting critical disease pathways. For example, in the development of ALK/EGFR dual inhibitors for non-small cell lung cancer, a core fragment was N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)...).[2] This highlights how the C4-chloro position is used to couple with a key aniline fragment, while other positions on the ring are used to build out the rest of the molecule.

Spectroscopic Characterization (Predicted)

Final structure confirmation relies on a suite of spectroscopic techniques. While a database spectrum is not available, the expected data can be reliably predicted based on the known structure.

Sample Preparation Protocol for NMR

-

Preparation: Accurately weigh 5-10 mg of the purified, dry compound.[8]

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Analysis: Ensure the sample is fully dissolved before inserting it into the spectrometer for analysis.[8]

Expected Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~8.6 ppm (s, 1H, H2), δ ~8.4 ppm (s, 1H, H6), δ ~7.3-7.5 ppm (m, 5H, Ar-H of benzyl), δ ~5.4 ppm (s, 2H, -OCH₂) | The pyrimidine protons (H2, H6) are deshielded by the ring nitrogens. The five protons of the phenyl ring will appear in the aromatic region. The benzylic protons will appear as a singlet further downfield due to the adjacent oxygen. |

| ¹³C NMR | ~8 signals expected. δ ~150-160 ppm (pyrimidine C's), δ ~135 ppm (ipso-C of benzyl), δ ~128-129 ppm (Ar-C's of benzyl), δ ~72 ppm (-OCH₂) | The number of signals reflects the molecular symmetry. Chemical shifts are typical for aromatic and ether carbons. |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1550-1450 (C=N, C=C stretch), ~1250-1200 (Ar-O stretch), ~800-700 (C-Cl stretch) | These frequencies correspond to the characteristic vibrations of the functional groups present in the molecule. |

| MS (EI) | m/z 220 (M⁺, ¹²C₁₁H₉³⁵ClN₂O), m/z 222 ([M+2]⁺), m/z 91 ([C₇H₇]⁺) | The molecular ion peak (M⁺) will confirm the molecular weight. The [M+2]⁺ peak at ~1/3 the intensity of M⁺ is the classic isotopic signature for a single chlorine atom. The peak at m/z 91 (tropylium ion) is a characteristic fragment for a benzyl group. |

Conclusion

5-(Benzyloxy)-4-chloropyrimidine is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and strategic importance as a scaffold for building complex, biologically active molecules make it an indispensable intermediate. By understanding its synthesis, handling, and chemical behavior as detailed in this guide, researchers are better equipped to leverage its potential in the rational design and development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12600384, 5-Chloropyrimidine. Available at: [Link]

-

de Oliveira, B. A., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4987. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13404541, 5-Amino-4-chloropyrimidine. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 642834, 4-Chloropyrimidine. Available at: [Link]

-

Hurst, D. T., & Salisbury, K. (1980). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1449-1452. Available at: [Link]

- Google Patents (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

Wang, M., et al. (2012). Discovery of dihydro-alkyloxy-benzyl-oxopyrimidines as promising anti-influenza virus agents. Archiv der Pharmazie, 345(6), 479-486. Available at: [Link]

-

Chemsigma (n.d.). 4-BENZYLOXY-5-BROMO-2-CHLOROPYRIMIDINE. Available at: [Link]

-

Arkat USA, Inc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

-

Pearson, A. D., et al. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 28(14), 1735–1739. Available at: [Link]

-

Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]

- Google Patents (n.d.). US5525724A - Process for the preparation of chloropyrimidines.

-

International Journal of Pharmaceutical Sciences and Research (2018). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 2-Chloro-4-Hydroxy-5-Flouropyrimidine. Available at: [Link]

-

Zhang, W., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Bioorganic & Medicinal Chemistry Letters, 29(21), 126683. Available at: [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 91063-23-9|5-(Benzyloxy)-4-chloropyrimidine|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. biosynth.com [biosynth.com]

- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 7. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

5-(Benzyloxy)-4-chloropyrimidine: A Strategic Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core and the Rise of a Versatile Intermediate

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including a significant portion of approved kinase inhibitors.[1][2] Its prevalence in nature, most notably in the nucleobases of DNA and RNA, has made it a privileged structure in the design of therapeutic agents that interact with a wide array of biological targets. Within the vast landscape of pyrimidine-based intermediates, 5-(Benzyloxy)-4-chloropyrimidine has emerged as a particularly valuable and versatile building block.

This guide, intended for chemists and drug discovery professionals, provides a comprehensive overview of 5-(Benzyloxy)-4-chloropyrimidine, detailing its synthesis, reactivity, and strategic application in the construction of complex molecular architectures. We will delve into the practical aspects of its use in key synthetic transformations, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 5-(Benzyloxy)-4-chloropyrimidine is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O | N/A |

| Molecular Weight | 220.66 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Melting Point | 78-82 °C | Supplier Data |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and other common organic solvents. | General Knowledge |

Safety and Handling:

5-(Benzyloxy)-4-chloropyrimidine, like many chlorinated heterocyclic compounds, should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 5-(Benzyloxy)-4-chloropyrimidine: A Two-Step Approach

The most common and practical synthesis of 5-(Benzyloxy)-4-chloropyrimidine begins with the commercially available 5-hydroxypyrimidine. The synthesis is a two-step process involving the protection of the hydroxyl group as a benzyl ether, followed by chlorination of the pyrimidinone tautomer.

Figure 1: General synthetic scheme for 5-(Benzyloxy)-4-chloropyrimidine.

Experimental Protocol: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine

Step 1: Synthesis of 5-(Benzyloxy)pyrimidin-4(3H)-one

-

Reaction Setup: To a solution of 5-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Reagent: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford 5-(benzyloxy)pyrimidin-4(3H)-one as a solid.

Insight into Experimental Choices: The choice of DMF as a solvent is due to its ability to dissolve the pyrimidine starting material and its high boiling point, although for this step, the reaction is run at room temperature. Potassium carbonate is a mild and effective base for the deprotonation of the hydroxyl group, facilitating the subsequent Williamson ether synthesis with benzyl bromide.

Step 2: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine

-

Reaction Setup: Suspend 5-(benzyloxy)pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).[3]

-

Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The use of a catalytic amount of DMF can sometimes accelerate the reaction.[4]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully converted.

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution in a fume hood.

-

Extraction and Purification: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(Benzyloxy)-4-chloropyrimidine.

Insight into Experimental Choices: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent commonly used to convert hydroxypyrimidines and other heterocyclic ketones to their corresponding chlorides.[3] The reaction proceeds via the pyrimidinone tautomer. Using an excess of POCl₃ ensures complete conversion and also serves as the solvent. The quench with ice-water hydrolyzes the excess POCl₃.

Key Reactions and Applications as a Building Block

The synthetic utility of 5-(Benzyloxy)-4-chloropyrimidine lies in the reactivity of the C4-chloro substituent, which readily participates in a variety of cross-coupling and nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities at this position, making it a strategic building block in the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons. 5-(Benzyloxy)-4-chloropyrimidine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling of aryl chlorides.[5] |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[6] |

| Solvent | 1,4-Dioxane/H₂O, Toluene | Common solvents for Suzuki reactions, with water often accelerating the reaction. |

Experimental Protocol: Suzuki-Miyaura Coupling with (4-Methoxyphenyl)boronic acid

-

Reaction Setup: In a reaction vessel, combine 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Insight into Experimental Choices: The choice of a palladium catalyst and ligand is crucial for achieving high yields. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required. The base is essential for the transmetalation step of the catalytic cycle.[6] A mixture of an organic solvent and water often provides a good balance of solubility for the various components and can accelerate the reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 position of the pyrimidine ring, a key transformation in the synthesis of many kinase inhibitors.

Figure 3: General scheme for the Buchwald-Hartwig amination.

Typical Reaction Conditions for Buchwald-Hartwig Amination

| Component | Example | Rationale |

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |

| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands that facilitate the catalytic cycle, especially with aryl chlorides.[9] |

| Base | NaOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is very common.[9] |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Addition of Reagents: Add anhydrous toluene, followed by 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq) and morpholine (1.2 eq).[9]

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C for 8-16 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Insight into Experimental Choices: The catalyst system (palladium source and ligand) is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like heteroaryl chlorides. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. A strong base is necessary to deprotonate the amine, allowing it to enter the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr): A Classical Transformation

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes 5-(Benzyloxy)-4-chloropyrimidine susceptible to nucleophilic aromatic substitution (SNAr).[10] This reaction provides a straightforward, often catalyst-free method for introducing a variety of nucleophiles.

Figure 4: General scheme for the SNAr reaction.

Experimental Protocol: SNAr with Sodium Thiophenoxide

-

Reaction Setup: To a solution of 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq) in a suitable solvent such as DMF or ethanol, add sodium thiophenoxide (1.1 eq).[11]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Insight into Experimental Choices: The SNAr reaction is often favored with strong nucleophiles. For weaker nucleophiles, a base may be required to generate the more nucleophilic anionic species. The reaction is typically faster with more electron-deficient pyrimidine rings.

Deprotection of the Benzyl Group

A key strategic advantage of using the benzyloxy group is its stability to a wide range of reaction conditions, followed by its relatively straightforward removal to unmask a hydroxyl group. This hydroxyl group can then be used for further functionalization or may be a key pharmacophore in the final molecule.

The most common method for benzyl ether cleavage is catalytic hydrogenation.

Experimental Protocol: Debenzylation via Hydrogenolysis

-

Reaction Setup: Dissolve the benzylated pyrimidine derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

Reaction Conditions: Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent. Concentrate the filtrate to obtain the deprotected product.

Conclusion

5-(Benzyloxy)-4-chloropyrimidine is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the differential reactivity of its functional groups provide a powerful platform for the construction of complex, biologically active molecules. A deep understanding of its reactivity in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, as detailed in this guide, is essential for leveraging its full potential in drug discovery and development. The strategic use of this intermediate will undoubtedly continue to contribute to the advancement of therapeutic agents targeting a wide range of diseases.

References

- Mullard, A. (2021). 2021 FDA approvals. Nature Reviews Drug Discovery, 21(2), 83-88.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Borlinghaus, N., Braje, W. M., Ansari, T. N., Ogulu, D., Handa, S., & Wittmann, V. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(15), 5466-5473.

- Cheminform. (2010). Suzuki-Miyaura Cross Coupling Reaction. TCI Mail, 143, 2-15.

-

Libretexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

- Zhang, T., Zhang, W., & Zhang, X. (2013). POCl3 Chlorination of 4-Quinazolones. Organic Process Research & Development, 17(3), 489-493.

- Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473.

- Comins, D. L., & Schilling, S. (1993). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Journal of Organic Chemistry, 58(18), 4973-4975.

- Wang, X., & Guram, A. (2012). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 2(21), 8088.

- El-Faham, A., & El-Sayed, I. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2841-2850.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.

- RSC Publishing. (2015). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. New Journal of Chemistry, 39(11), 8564-8572.

- MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(4), M964.

- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.

- Yang, B., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(12), 14969-14987.

- Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15600.

- Nolan, S. P., & Organ, M. G. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- Herrera, F. G., et al. (2019).

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.

- Indian Chemical Society. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95(12), 1521-1529.

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

- RSC Publishing. (2017). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 2(4), 433-438.

- Google Patents. (n.d.). US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine.

- PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.

-

Last Minute Lecture. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Ascendant Role of Benzyloxypyrimidine Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – January 22, 2026 – In the intricate landscape of medicinal chemistry, the benzyloxypyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide offers an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of benzyloxypyrimidine derivatives, tailored for researchers, scientists, and drug development professionals. Herein, we dissect the core attributes of these compounds, providing field-proven insights and detailed methodologies to empower the next wave of innovation in targeted therapeutics.

Introduction: The Benzyloxypyrimidine Core - A Scaffold of Therapeutic Promise

The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases in DNA and RNA.[1] Its synthetic derivatives have long been a cornerstone of pharmaceutical development, exhibiting a wide array of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2] The introduction of a benzyloxy substituent to this versatile core has unlocked new avenues for therapeutic intervention, enhancing binding affinities and modulating pharmacokinetic profiles. This strategic modification has given rise to a class of compounds with significant potential to address unmet medical needs.

Synthetic Strategies: Crafting the Benzyloxypyrimidine Scaffold

The synthesis of benzyloxypyrimidine derivatives can be approached through several strategic pathways, primarily involving the construction of the pyrimidine ring followed by the introduction of the benzyloxy group, or the use of pre-functionalized building blocks. A common and adaptable method involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyrimidine ring with a benzyl alcohol in the presence of a suitable base.

A general synthetic workflow is depicted below:

Figure 1: Generalized synthetic workflow for benzyloxypyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-benzyloxypyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of 2-amino-4-benzyloxypyrimidine derivatives, a common scaffold in kinase inhibitors.

Materials:

-

2-Amino-4,6-dichloropyrimidine[3]

-

Benzyl alcohol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Substituted amine

-

Triethylamine (TEA)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of 4-Benzyloxy-2-amino-6-chloropyrimidine:

-

To a solution of benzyl alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-amino-4,6-dichloropyrimidine in anhydrous DMF dropwise.[3]

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (hexanes/ethyl acetate gradient).

-

-

Synthesis of the Final Product:

-

In a sealed tube, dissolve the 4-benzyloxy-2-amino-6-chloropyrimidine and the desired substituted amine in a suitable solvent such as n-butanol.

-

Add triethylamine and heat the mixture to 120 °C for 12-24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the target 2-amino-4-benzyloxypyrimidine derivative.[3]

-

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzyloxypyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is tightly regulated by CDKs, and their dysregulation is a hallmark of cancer. Benzyloxypyrimidine-containing compounds have been successfully developed as potent CDK inhibitors. For instance, Abemaciclib, a CDK4/6 inhibitor, features a benzimidazole-pyrimidine hybrid core and is approved for the treatment of certain types of breast cancer.

Figure 2: Simplified signaling pathway of CDK4/6 inhibition by benzyloxypyrimidine derivatives.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[4][5] Pyrimidine derivatives are known to be effective EGFR inhibitors, and the benzyloxy moiety can be strategically employed to enhance binding to the ATP-binding site of the kinase.[6]

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[7][8] Benzyloxypyrimidine derivatives have been designed as potent VEGFR-2 inhibitors, effectively blocking downstream signaling and inhibiting angiogenesis.[9]

| Compound Class | Target Kinase | Example IC₅₀ Values (nM) | Reference |

| Furo[2,3-d]pyrimidine | VEGFR-2 | 15b: 99.5% inhibition at 10 µM | [9] |

| Thieno[2,3-d]pyrimidine | VEGFR-2 | 21b: 33.4, 21e: 21 | [9] |

| Pyrimidine Derivatives | EGFR (mutant) | Afatinib: 0.5 (L858R), 0.4 (del19) | [10] |

| 3-Aminopyrazine-based | EGFR (mutant) | Naquotinib: 8–33 | [11] |

Antiviral and Anti-inflammatory Potential

Beyond their anticancer properties, benzyloxypyrimidine derivatives have shown promise in combating viral infections and inflammatory conditions.

Antiviral Activity

The pyrimidine scaffold is present in numerous antiviral drugs. Benzyloxypyrimidine derivatives have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[7] Their mechanisms of action can vary, from inhibiting viral enzymes to blocking viral entry into host cells.

Sources

- 1. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tomaszdangel.pl [tomaszdangel.pl]

- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Chloropyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyrimidines represent a cornerstone in the edifice of modern medicinal and agricultural chemistry. Their intrinsic reactivity and versatile chemical handles have cemented their status as indispensable building blocks for a vast array of pharmaceuticals and agrochemicals. This in-depth technical guide navigates the historical currents that led to the discovery and development of chloropyrimidine synthesis. It moves beyond a mere recitation of facts to provide a causal narrative, exploring the scientific rationale behind key experimental choices and the evolution of synthetic strategies from early laboratory curiosities to robust, industrial-scale processes. We will dissect seminal synthetic routes, elucidate their underlying mechanisms, and present detailed, field-proven protocols. This guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of heterocyclic compounds, fostering a deeper appreciation for the chemical ingenuity that has shaped their synthesis and application.

Introduction: The Enduring Significance of Chloropyrimidines

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in nature, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] The introduction of chlorine atoms onto this ring dramatically alters its chemical personality, transforming it into a highly versatile electrophilic substrate ripe for chemical modification. The electron-withdrawing nature of the chlorine atoms activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), making chloropyrimidines ideal precursors for the synthesis of a diverse range of substituted pyrimidines.[2] This reactivity profile has been exploited to create a multitude of bioactive molecules, including antiviral agents, anticancer drugs, and potent herbicides.[3][4] For instance, 2,4-dichloropyrimidine is a key intermediate in the synthesis of numerous pharmaceuticals.[3] Similarly, 4,6-dichloropyrimidine serves as a crucial building block in the agrochemical industry.[5][6]

The Dawn of Pyrimidine Chemistry: Foundational Syntheses

The story of chloropyrimidines is intrinsically linked to the initial discovery and synthesis of the parent pyrimidine ring system. While pyrimidine derivatives like alloxan were known in the early 19th century, the first deliberate laboratory synthesis of a pyrimidine derivative is credited to Édouard Grimaux in 1879.[7][8] He reported the preparation of barbituric acid through the condensation of urea and malonic acid in the presence of phosphorus oxychloride (POCl3), a reagent that would become central to chloropyrimidine synthesis.[7][8]

A systematic investigation into pyrimidines was initiated in 1884 by Wilhelm Pinner , who developed a method for synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[7] This approach, now known as the Pinner Pyrimidine Synthesis , was a significant step forward in accessing a variety of substituted pyrimidines.[7] Pinner is also credited with coining the name "pyrimidin" in 1885.[7]

The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Siegmund Gabriel and James Colman .[7][9] Their approach was a landmark achievement, involving the conversion of barbituric acid into 2,4,6-trichloropyrimidine, followed by a reduction step using zinc dust in hot water to remove the chlorine atoms.[7] This synthesis not only provided access to the fundamental pyrimidine scaffold but also highlighted the utility of a chlorinated intermediate.

dot graph "Historical_Timeline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} dot

The Workhorse Reaction: Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride

The most prevalent and historically significant method for the synthesis of chloropyrimidines is the direct chlorination of their corresponding hydroxypyrimidine (or pyrimidone) precursors.[1] This transformation is most commonly achieved using phosphorus oxychloride (POCl3), often in the presence of a tertiary amine base such as N,N-dimethylaniline or triethylamine.[7]

Mechanism of Chlorination

The chlorination of a pyrimidone with POCl3 is thought to proceed through a mechanism analogous to the Vilsmeier-Haack reaction. The tertiary amine base plays a crucial role in activating the POCl3.

-

Formation of the Vilsmeier-type Reagent: The tertiary amine attacks the electrophilic phosphorus atom of POCl3, leading to the formation of a highly reactive chloro-phosphonium intermediate.

-

O-Phosphorylation of the Pyrimidone: The pyrimidone, in its tautomeric enol form, acts as a nucleophile, attacking the chloro-phosphonium intermediate. This results in the formation of a phosphate ester intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion then attacks the carbon atom of the C-O-P bond, leading to the displacement of the phosphate group and the formation of the chloropyrimidine.

-

Regeneration of the Catalyst: The displaced phosphate species reacts further to regenerate the tertiary amine and produce phosphorus-based byproducts.

dot graph "Chlorination_Mechanism" { layout=dot; node [shape=box, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", style=filled]; edge [fontname="Helvetica", fontsize=9];

} dot

Synthesis of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is a vital intermediate in medicinal chemistry.[3] It is typically synthesized from uracil (2,4-dihydroxypyrimidine).

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil [10]

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser, dissolve uracil (1.0 eq) in an excess of phosphorus oxychloride (POCl3) (approx. 4-5 eq), which acts as both reagent and solvent.

-

Reaction Conditions: Heat the solution to reflux (approximately 105-110 °C) with stirring for 3-4 hours.

-

Work-up:

-

Carefully remove the excess POCl3 in vacuo at a temperature around 50-60 °C.

-

Pour the remaining oily residue onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane (3x).

-

Combine the organic extracts, wash with a dilute sodium carbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine.

-

Synthesis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is another crucial building block, particularly in the agrochemical sector.[5][6] It is synthesized from 4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine [7]

-

Reaction Setup: In a suitable reaction vessel, add 4,6-dihydroxypyrimidine (1.0 eq) and phosphorus oxychloride (POCl3) (3.0 eq).

-

Addition of Base: Slowly add N,N-dimethylcyclohexylamine (1.0 eq) dropwise to the mixture, maintaining the temperature between 50-60 °C.

-

Reaction Conditions: Heat the reaction mixture to 95-100 °C for 3 hours.

-

Work-up:

-

Distill off the excess POCl3 under reduced pressure.

-

To the resulting mixture of 4,6-dichloropyrimidine and the amine hydrochloride salt, add a solvent such as 1-chlorobutane and heat to reflux for 1 hour.

-

Cool the mixture to room temperature and filter to remove the insoluble amine hydrochloride.

-

Wash the hydrochloride salt with the solvent.

-

The 4,6-dichloropyrimidine can be isolated from the combined filtrates by distillation.

-

Industrial Scale-Up and Modern Innovations

While the POCl3-based chlorination is effective, its application on an industrial scale presents several challenges:

-

Exothermic Quenching: The quenching of large quantities of excess POCl3 with water is highly exothermic and can be hazardous if not carefully controlled.[1]

-

Waste Generation: The process generates significant amounts of acidic, phosphorus-containing wastewater that requires treatment.[11]

-

Byproduct Formation: Flocculent and slimy byproducts can complicate the extraction and filtration processes.[11]

These challenges have spurred the development of more efficient, safer, and environmentally benign methodologies.

Solvent-Free and Reduced Reagent Approaches

Recent advancements have focused on minimizing the use of excess POCl3 and eliminating the need for solvents.[5][12] These methods often involve heating the hydroxypyrimidine with a near-equimolar amount of POCl3 and a base in a sealed reactor.[5] This approach significantly reduces waste and simplifies the work-up procedure, as the isolation of the product can often be achieved by simple filtration or distillation.[12]

Alternative Chlorinating Agents

While POCl3 remains the most common chlorinating agent, other reagents have been explored. Phosgene (COCl2) can also be used to convert dihydroxypyrimidines to their dichloro-derivatives, particularly in the synthesis of 4,6-dichloropyrimidine.[6] However, the high toxicity of phosgene limits its widespread use.

Alternative Synthetic Routes to Chloropyrimidines

Beyond the direct chlorination of hydroxypyrimidines, several other synthetic strategies have been developed to access chloropyrimidines.

From Aminopyrimidines: The Sandmeyer Reaction

Chloropyrimidines can be synthesized from their corresponding aminopyrimidine precursors via a Sandmeyer-type reaction. This is particularly useful for the synthesis of 2-chloropyrimidine from 2-aminopyrimidine.

Experimental Protocol: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine [13]

-

Diazotization: Dissolve 2-aminopyrimidine (1.0 eq) in concentrated hydrochloric acid, cooled to a low temperature (-15 to -10 °C).

-

Nitrite Addition: Add a solution of sodium nitrite (2.0 eq) in water dropwise, maintaining the low temperature.

-

Neutralization and Extraction: After the reaction is complete, carefully neutralize the mixture to approximately pH 7 with a sodium hydroxide solution, ensuring the temperature does not rise above 0 °C.

-

Isolation: The 2-chloropyrimidine can be isolated by filtration and extraction with a suitable organic solvent like ether.

Synthesis via Imidoyl Chlorides

A less common but viable route involves the cross-condensation of two distinct imidoyl chloride compounds in the presence of phosgene.[14] This method allows for the construction of the pyrimidine ring with the chlorine atoms already in place.

Comparative Analysis of Key Synthetic Methods

The choice of synthetic route for a particular chloropyrimidine depends on factors such as the availability of starting materials, the desired scale of the reaction, and safety considerations. The following table provides a comparative overview of the most common methods.

| Method | Starting Material | Key Reagents | Typical Yield | Scale | Advantages | Disadvantages |

| POCl₃ Chlorination | Hydroxypyrimidine | POCl₃, Tertiary Amine | 80-95% | Lab to Industrial | High yield, well-established | Hazardous work-up, waste generation |

| Solvent-Free POCl₃ | Hydroxypyrimidine | Equimolar POCl₃, Base | >80% | Lab to Pilot | Reduced waste, safer work-up | Requires sealed reactor |

| Sandmeyer Reaction | Aminopyrimidine | HCl, NaNO₂ | 25-30% | Lab | Access to specific isomers | Lower yield, evolution of N₂ gas |

Conclusion and Future Outlook

The journey of chloropyrimidine synthesis, from its 19th-century origins to its present-day industrial applications, is a testament to the power of organic chemistry to create molecules that shape our world. The foundational work of pioneers like Grimaux, Pinner, and Gabriel laid the groundwork for the development of robust and versatile synthetic methods. The chlorination of hydroxypyrimidines with phosphorus oxychloride has proven to be a particularly enduring and powerful strategy.

Looking ahead, the field continues to evolve, driven by the principles of green chemistry. The development of catalytic methods and processes that minimize waste and improve safety will undoubtedly be a major focus of future research. As our understanding of chemical reactivity deepens, we can expect the emergence of even more elegant and efficient strategies for the synthesis of this vital class of compounds, further expanding their impact on drug discovery and beyond.

References

- Process for the preparation of chloropyrimidines. (1996). Google Patents.

-

Pyrimidine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate. Retrieved from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). ResearchGate. Retrieved from [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Retrieved from [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]

- Process for the preparation of 2,4,6-trichloropyrimidine. (1999). Google Patents.

- Synthesis of chlorinated pyrimidines. (2004). Google Patents.

-